molecular formula C7H3IOS2 B13143442 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde

5-Iodothieno[3,2-b]thiophene-2-carbaldehyde

Cat. No.: B13143442
M. Wt: 294.1 g/mol
InChI Key: NBGMVFFAYHYVOC-UHFFFAOYSA-N
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Description

5-Iodothieno[3,2-b]thiophene-2-carbaldehyde: is a heterocyclic compound that features a thiophene ring fused with an iodine atom and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde typically involves the iodination of thieno[3,2-b]thiophene followed by formylation. One common method includes the use of N-iodosuccinimide (NIS) for the iodination step, followed by a Vilsmeier-Haack reaction to introduce the aldehyde group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through various nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thieno[3,2-b]thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects. In electronic applications, its mechanism involves the transfer of electrons through its conjugated system, which is essential for its function in devices like OLEDs and organic semiconductors .

Comparison with Similar Compounds

    Thieno[3,2-b]thiophene-2-carbaldehyde: Lacks the iodine atom, which may result in different reactivity and electronic properties.

    5-Bromothieno[3,2-b]thiophene-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different substitution reactions and electronic characteristics.

    Thieno[3,4-b]thiophene derivatives:

Uniqueness: The presence of the iodine atom in 5-Iodothieno[3,2-b]thiophene-2-carbaldehyde makes it particularly unique. Iodine is a good leaving group, which facilitates various substitution reactions. Additionally, the iodine atom can influence the compound’s electronic properties, making it suitable for specific applications in organic electronics and materials science .

Properties

Molecular Formula

C7H3IOS2

Molecular Weight

294.1 g/mol

IUPAC Name

5-iodothieno[3,2-b]thiophene-2-carbaldehyde

InChI

InChI=1S/C7H3IOS2/c8-7-2-6-5(11-7)1-4(3-9)10-6/h1-3H

InChI Key

NBGMVFFAYHYVOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1SC(=C2)I)C=O

Origin of Product

United States

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